molecular formula C21H29N3O4S2 B2430864 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide CAS No. 932970-85-9

2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide

Cat. No.: B2430864
CAS No.: 932970-85-9
M. Wt: 451.6
InChI Key: GEOJRHFZZWLOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, offered for Research Use Only (RUO). This benzene sulfonamide-piperazine hybrid compound is designed to leverage the known biological activities of its core structural motifs. Benzenesulfonamides are an important biological substituent for several activities . Hybridization of the benzene sulfonamide scaffold with piperazine derivatives is a recognized strategy in drug discovery to create molecules with enhanced bioactive properties . While specific data on this exact molecule is being established, research on analogous structures indicates that benzene sulfonamide-piperazine hybrids are frequently investigated for their antioxidant capacity and enzyme inhibitory potencies . Such compounds have shown promise in assays targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative conditions . The structural architecture of this compound, featuring a sulfonamide group linked to a phenylpiperazine unit via a sulfonyl ethyl bridge, suggests potential for interaction with various enzymatic targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacological tool to explore its mechanism of action and potential research applications. The product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-17-15-18(2)21(19(3)16-17)30(27,28)22-9-14-29(25,26)24-12-10-23(11-13-24)20-7-5-4-6-8-20/h4-8,15-16,22H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOJRHFZZWLOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylamine-Mediated Amination

The foundational step involves converting ethyl acetate to a sulfonamide precursor via hydroxylamine hydrochloride (NH$$_2$$OH·HCl) under alkaline conditions:

Reaction Scheme
$$
\text{2 CH}3\text{COOCH}2\text{CH}3 + \text{NH}2\text{OH·HCl} \xrightarrow{\text{K}2\text{CO}3, \text{Et}_2\text{O}} \text{Intermediate A}
$$

Conditions

  • Molar ratio: Ethyl acetate : NH$$2$$OH·HCl : K$$2$$CO$$_3$$ = 2 : 3–5 : 6–7
  • Temperature: -5°C to 0°C in diethyl ether
  • Yield: 80–85% after extraction and drying

Sulfonyl Chloride Coupling

Intermediate A reacts with 2,4,6-trimethylbenzenesulfonyl chloride (C$$9$$H$${11}$$ClO$$_2$$S) in dimethylformamide (DMF):

Procedure

  • Combine Intermediate A (1 eq), sulfonyl chloride (1.2 eq), and triethylamine (1.5 eq) in DMF at -5°C.
  • Stir for 30–60 minutes, then quench with ice-water to precipitate the sulfonamide.

Key Data

Parameter Value Source
Reaction Time 45–60 min
Temperature -5°C to 0°C
Yield 70–75%

Functionalization with 4-Phenylpiperazine

Sulfonylethyl Bridge Formation

The ethyl linker is introduced via reaction with 2-chloroethanesulfonyl chloride (ClCH$$2$$CH$$2$$SO$$_2$$Cl):

Reaction Mechanism
$$
\text{C}9\text{H}{11}\text{SO}2\text{NH}2 + \text{ClCH}2\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}9\text{H}{11}\text{SO}2\text{NHCH}2\text{CH}2\text{SO}2\text{Cl}
$$

Optimization Notes

  • Triethylamine scavenges HCl, preventing side reactions.
  • DMF stabilizes the sulfonyl chloride intermediate.

Piperazine Ring Coupling

The chlorosulfonyl intermediate reacts with 4-phenylpiperazine under nucleophilic aromatic substitution:

Conditions

  • Solvent: Dioxane/water (3:1)
  • Temperature: 0°C to 25°C
  • Molar ratio: Chlorosulfonyl derivative : 4-phenylpiperazine = 1 : 1.2

Yield Data

Step Yield (%) Purity (HPLC) Source
Piperazine coupling 65–70 ≥95%
Final purification 20–25 ≥98%

Alternative Synthetic Routes

Curtius Degradation Approach

A research group demonstrated azide intermediates for sulfonamide synthesis:

Method

  • Convert 4-aminobenzenesulfonamide to acyl azide using NaNO$$_2$$/HCl.
  • Thermally decompose to isocyanate, then react with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine.

Advantages

  • Avoids sulfonyl chloride handling.
  • Higher functional group tolerance.

Limitations

  • Lower yields (50–55%) due to azide instability.

Critical Analysis of Methodologies

Yield Comparison

Method Overall Yield (%) Cost (USD/g) Scalability Source
Patent route 20–25 120–150 Industrial
Curtius degradation 15–18 200–220 Lab-scale

Purity Challenges

  • Residual DMF in final product requires multiple washes with methylene chloride.
  • Piperazine byproducts (e.g., N-oxide derivatives) necessitate silica gel chromatography.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow reactors for exothermic sulfonation steps.
  • Membrane-based solvent recovery reduces DMF waste.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide have been shown to induce apoptosis in cancer cells by activating phospholipase C pathways . This mechanism highlights the potential of this compound in developing new cancer therapies.

Antimicrobial Properties : Sulfonamides are well-known for their antimicrobial activity. The incorporation of piperazine moieties into sulfonamide structures has been associated with enhanced activity against various bacterial strains. Studies suggest that the presence of the piperazinyl group may improve the binding affinity to bacterial enzymes, thus increasing the efficacy of these compounds as antibiotics.

Pharmacological Insights

Neuropharmacology : The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. The specific structure of this compound could be investigated for its ability to modulate serotonin and dopamine receptors.

Anti-inflammatory Effects : Research into related sulfonamide compounds has demonstrated anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Material Science Applications

Polymer Chemistry : The sulfonamide group is known for its ability to enhance the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices could lead to the development of new materials with improved performance characteristics for industrial applications.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cell lines via phospholipase C activation .
Study BAntimicrobial EfficacyShowed enhanced antibacterial activity against Gram-positive bacteria due to structural modifications .
Study CNeuropharmacological EffectsInvestigated effects on serotonin receptor modulation, indicating potential for anxiety treatment .

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and piperazine-containing molecules. Examples include:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.

Uniqueness

What sets 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Biological Activity

2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure which combines a trimethylbenzene moiety with a piperazine sulfonamide group. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N2O2S2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2\text{S}_2

This compound exhibits a molecular weight of approximately 364.52 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the cardiovascular and central nervous systems.

Research indicates that sulfonamides, including this compound, may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthase. This inhibition can lead to alterations in physiological processes.
  • Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing anxiolytic or antidepressant effects.
  • Cardiovascular Effects : Preliminary studies suggest that derivatives of sulfonamides can influence perfusion pressure and coronary resistance, indicating potential applications in cardiovascular therapeutics .

Cardiovascular Studies

A study conducted on various benzene sulfonamide derivatives demonstrated significant effects on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner. For example, the compound 4-(2-aminoethyl)-benzenesulfonamide showed marked reductions compared to control groups (Table 1) .

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl (Krebs-Henseleit solution only)-Baseline
IIBenzene sulfonamide0.001Moderate decrease
III4-(2-Aminoethyl)-benzenesulfonamide0.001Significant decrease
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001Moderate decrease
V4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide0.001Minimal effect

These findings suggest that modifications to the sulfonamide structure can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships in drug design.

Anticancer Activity

In vitro studies have also explored the anticancer potential of similar compounds. For instance, derivatives containing the piperazine ring have shown inhibitory effects against various cancer cell lines, including HepG2 and A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential of this compound. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles:

  • Absorption : Predicted high permeability across cellular membranes.
  • Distribution : Likely extensive distribution due to lipophilicity from the trimethyl groups.
  • Metabolism : Potential for hepatic metabolism through cytochrome P450 enzymes.
  • Excretion : Renal excretion anticipated based on molecular weight.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer :
Optimization should focus on reaction conditions (e.g., solvent selection, temperature control) and purification techniques. For sulfonamide derivatives, coupling reactions between sulfonyl chlorides and amines are critical. Evidence suggests using sodium acetate and sodium 1-octanesulfonate buffer systems (pH 4.6) during purification to enhance solubility and reduce byproducts . Crystallization steps, as described for structurally similar sulfonamides, can improve purity by isolating the compound from unreacted precursors . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC with methanol-buffer mobile phases (65:35 ratio) is recommended for real-time adjustments .

Basic: What chromatographic methods are recommended for purity assessment and structural confirmation?

Methodological Answer :
Reverse-phase HPLC with a methanol-buffer mobile phase (65:35) is effective for purity analysis. A buffer containing 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate per liter (pH adjusted to 4.6 with acetic acid) ensures optimal separation of sulfonamide derivatives . For structural confirmation, LC-MS or NMR spectroscopy is essential. Proton NMR can resolve methyl and sulfonyl groups, while 13C^{13}\text{C} NMR distinguishes aromatic and aliphatic carbons. X-ray crystallography, as applied to analogous sulfonamides, provides definitive structural validation .

Basic: How to design experiments to evaluate its potential as a carbonic anhydrase inhibitor?

Methodological Answer :
Use enzymatic assays with recombinant human carbonic anhydrase isoforms (e.g., CA II or IX). Monitor inhibition via stopped-flow CO2_2 hydration assays, measuring changes in pH-dependent absorbance at 348 nm. Competitive binding studies with acetazolamide (a known inhibitor) can determine IC50_{50} values. For advanced studies, crystallize the compound-enzyme complex to analyze binding interactions at the active site .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer :
Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Replicate experiments using standardized protocols, such as those outlined in Pharmacopeial Forum for buffer preparation . Characterize batches rigorously via HPLC and mass spectrometry to rule out structural variants or unidentified impurities . Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity).

Advanced: What methodologies assess its environmental persistence and transformation pathways?

Methodological Answer :
Follow the INCHEMBIOL project framework:

  • Physical-chemical properties : Measure logPP, solubility, and hydrolysis rates under varying pH.
  • Biotic transformations : Use soil or microbial cultures to track degradation products via LC-HRMS.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae to evaluate ecological risks .

Advanced: How can structure-activity relationship (SAR) studies guide substituent modifications?

Methodological Answer :
Systematically vary substituents on the phenylpiperazine or trimethylbenzene moieties. For example:

  • Replace the phenyl group in the piperazine ring with fluorophenyl (to enhance lipophilicity, as seen in trifluoromethyl analogs ).
  • Introduce electron-withdrawing groups on the benzene sulfonamide to modulate enzyme binding.
    Evaluate changes using molecular docking (e.g., AutoDock Vina) and correlate with experimental IC50_{50} values.

Advanced: How to determine its crystal structure for conformational analysis?

Methodological Answer :
Grow single crystals via slow evaporation in a methanol-water solvent system. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX software. For sulfonamides, expect hydrogen bonding between the sulfonamide NH and adjacent oxygen atoms, as observed in 4-[3-(4-methylpiperidin-1-yl)propanamido]benzenesulfonamide .

Advanced: What strategies identify and quantify synthetic impurities?

Methodological Answer :
Use LC-MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid) to detect impurities. For quantification, calibrate against reference standards of common byproducts (e.g., unreacted sulfonyl chloride). For isomers or epimers, employ chiral columns or capillary electrophoresis, as minor chromatographic changes can separate co-eluting species .

Advanced: How to evaluate metabolic stability in preclinical studies?

Methodological Answer :
Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance. Compare with controls like verapamil. Structural modifications, such as adding a trifluoromethyl group (as in related compounds ), may reduce oxidative metabolism.

Advanced: How to design competitive receptor binding assays for affinity determination?

Methodological Answer :
Use radiolabeled ligands (e.g., 3H^3\text{H}-ligands for serotonin receptors) in saturation binding experiments. Prepare membrane fractions from transfected HEK293 cells expressing the target receptor. Calculate KiK_i values using the Cheng-Prusoff equation after competitive displacement assays. For GPCR targets, complement with functional assays (e.g., cAMP accumulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.